molecular formula C9H7NO4 B15125268 3-Amino-3,4-dihydrochromene-2,6,7-trione

3-Amino-3,4-dihydrochromene-2,6,7-trione

Cat. No.: B15125268
M. Wt: 193.16 g/mol
InChI Key: RZTGZIWOVGOFDC-UHFFFAOYSA-N
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Description

3-Amino-3,4-dihydrochromene-2,6,7-trione is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of an amino group at the 3-position and three keto groups at the 2, 6, and 7 positions. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3,4-dihydrochromene-2,6,7-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of salicylaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3,4-dihydrochromene-2,6,7-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted chromenes. These products often exhibit enhanced biological activities and are used in further research and development .

Scientific Research Applications

3-Amino-3,4-dihydrochromene-2,6,7-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3,4-dihydrochromene-2,6,7-trione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as tyrosine kinases, which play a role in cell signaling and proliferation. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest a multi-targeted approach to its biological effects.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

3-amino-3,4-dihydrochromene-2,6,7-trione

InChI

InChI=1S/C9H7NO4/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h2-3,5H,1,10H2

InChI Key

RZTGZIWOVGOFDC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC2=CC(=O)C(=O)C=C21)N

Origin of Product

United States

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